molecular formula C12H21NO2 B2946785 tert-butyl N-(4-methylidenecyclohexyl)carbamate CAS No. 179321-49-4; 725255-70-9

tert-butyl N-(4-methylidenecyclohexyl)carbamate

Cat. No.: B2946785
CAS No.: 179321-49-4; 725255-70-9
M. Wt: 211.305
InChI Key: RORBKRGGCPRUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(4-methylidenecyclohexyl)carbamate: is an organic compound with the molecular formula C12H21NO2 . It is a derivative of carbamic acid and features a tert-butyl group attached to a 4-methylidenecyclohexyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylidenecyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-methylidenecyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-methylidenecyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biological systems .

Medicine: Its stability and reactivity make it a candidate for the design of new therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with desired properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylidenecyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl N-(4-methylidenecyclohexyl)carbamate is unique due to the presence of the 4-methylidenecyclohexyl moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .

Properties

IUPAC Name

tert-butyl N-(4-methylidenecyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBKRGGCPRUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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